Cas no 866154-96-3 (Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate)

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
- Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
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- MDL: MFCD05669687
- インチ: 1S/C16H15BrClNO3/c1-4-19-9(2)13(17)15(20)12(16(21)22-3)14(19)10-5-7-11(18)8-6-10/h5-8H,4H2,1-3H3
- InChIKey: AMNDAUDIPWQFDT-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(Cl)C=C2)N(CC)C(C)=C(Br)C(=O)C=1C(OC)=O
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI86067-5mg |
methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate |
866154-96-3 | >90% | 5mg |
$214.00 | 2024-04-19 | |
TRC | M167845-50mg |
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate |
866154-96-3 | 50mg |
$ 380.00 | 2022-06-04 | ||
Matrix Scientific | 168460-500mg |
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate |
866154-96-3 | 500mg |
$918.00 | 2023-09-07 | ||
A2B Chem LLC | AI86067-10mg |
methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate |
866154-96-3 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI86067-500mg |
methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate |
866154-96-3 | >90% | 500mg |
$720.00 | 2024-04-19 | |
TRC | M167845-25mg |
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate |
866154-96-3 | 25mg |
$ 230.00 | 2022-06-04 | ||
Matrix Scientific | 168460-1g |
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate |
866154-96-3 | 1g |
$1836.00 | 2023-09-07 | ||
Matrix Scientific | 168460-5g |
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate |
866154-96-3 | 5g |
$7343.00 | 2023-09-07 | ||
A2B Chem LLC | AI86067-1mg |
methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate |
866154-96-3 | >90% | 1mg |
$201.00 | 2024-04-19 |
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylateに関する追加情報
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate (CAS No. 866154-96-3): A Comprehensive Overview
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate, identified by its CAS number 866154-96-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple substituents, including bromine and chlorine atoms, as well as the pyridine ring system, contributes to its unique chemical properties and reactivity.
The synthesis and characterization of this compound have been subjects of extensive research, particularly in the context of designing molecules with enhanced biological activity. The 5-bromo and 4-chlorophenyl substituents are strategically positioned to influence the electronic and steric properties of the molecule, making it a valuable scaffold for further derivatization. The 1,4-dihydro-3-pyridinecarboxylate moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive compounds.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The compound in question has been studied for its possible role in modulating various biological pathways. Specifically, researchers have been investigating its interactions with enzymes and receptors that are implicated in inflammatory responses and neurodegenerative diseases. The methyl and ethyl groups present in the molecule contribute to its lipophilicity, which is often a critical factor in drug absorption and distribution.
The structural features of Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate make it an attractive candidate for further exploration in medicinal chemistry. The bromine atom, for instance, can serve as a handle for further functionalization through cross-coupling reactions, allowing chemists to introduce additional substituents with tailored biological activities. Similarly, the chlorophenyl group can be modified to alter the electronic properties of the molecule, thereby influencing its binding affinity to biological targets.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular modeling studies have been conducted to understand how Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate interacts with potential targets. These studies have provided valuable insights into the binding modes and affinity of the compound, guiding experimental efforts towards optimizing its pharmacological properties.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include multi-component reactions and palladium-catalyzed cross-coupling reactions. The use of advanced catalytic systems has significantly improved the efficiency of these processes, making it feasible to produce larger quantities of the compound for further research.
In addition to its potential therapeutic applications, Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate has also been explored as a building block for more complex molecules. By incorporating this scaffold into larger structures, chemists can create novel compounds with enhanced specificity and efficacy. This approach has been particularly successful in the development of kinase inhibitors and other targeted therapies.
The role of computational tools in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has been employed to identify potential hits from large libraries of compounds. Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxyo-o-dihydro-pyridinecarboxylate has been screened against various targets using these methods, revealing promising interactions that warrant further investigation.
The future directions for research on this compound are numerous. Further optimization of its chemical structure could lead to the discovery of more potent and selective analogs. Additionally, exploring its mechanism of action will provide a deeper understanding of its biological effects and help in designing better therapeutic strategies.
In conclusion, Methyl 5-bromo-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene-octaphenylethene (CAS No. 86615496) is a compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a versatile scaffold for drug discovery. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in developing novel therapeutics.
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